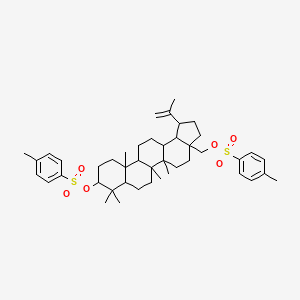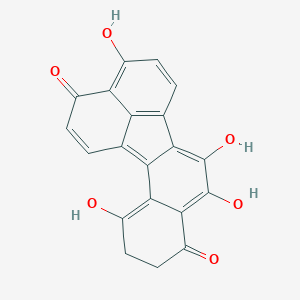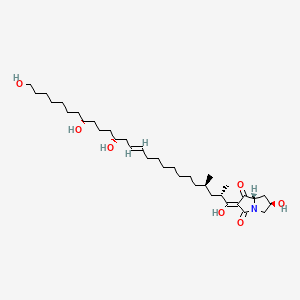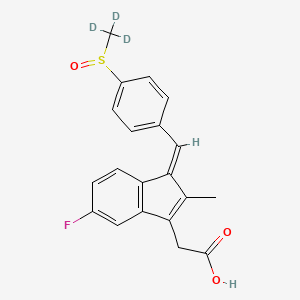
Bis(2-methyldecan-2-yloxy)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methyldecan-2-yloxy)diazene is an organic compound characterized by its unique diazene structure, which includes two 2-methyldecan-2-yloxy groups. This compound is known for its applications in various scientific fields, particularly in the study of radical initiators and lipid oxidation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methyldecan-2-yloxy)diazene typically involves the reaction of 2-methyldecan-2-ol with a diazene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the diazene bond. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-methyldecan-2-yloxy)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can break the diazene bond, leading to the formation of amines or other derivatives.
Substitution: The diazene group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Bis(2-methyldecan-2-yloxy)diazene has several scientific research applications, including:
Chemistry: Used as a radical initiator in polymerization reactions and other radical-based processes.
Biology: Studied for its role in lipid oxidation and its potential effects on biological membranes.
Medicine: Investigated for its potential use in developing new therapeutic agents and understanding oxidative stress mechanisms.
Industry: Applied in the production of polymers and other materials requiring controlled radical initiation.
Mecanismo De Acción
The mechanism of action of Bis(2-methyldecan-2-yloxy)diazene involves the generation of radicals through the cleavage of the diazene bond. These radicals can then participate in various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved include lipid membranes and other organic substrates that can undergo radical-induced transformations.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Bis(2-methyldecan-2-yloxy)diazene include other diazene derivatives such as:
- Bis(2-methyl-2-decanyl)diazene
- 1,2-Bis(nitroazol-1-yl)diazene
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique properties such as its lipophilicity and its ability to initiate radical reactions in lipid environments. This makes it particularly useful in studies related to lipid oxidation and radical-based processes in biological systems.
Propiedades
Fórmula molecular |
C22H46N2O2 |
|---|---|
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
bis(2-methyldecan-2-yloxy)diazene |
InChI |
InChI=1S/C22H46N2O2/c1-7-9-11-13-15-17-19-21(3,4)25-23-24-26-22(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3 |
Clave InChI |
PMZYNORKCNTVQB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)(C)ON=NOC(C)(C)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B10822028.png)









![(6R,8S)-6-hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B10822086.png)
